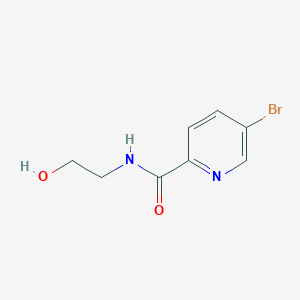

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Beschreibung

Historical Context and Discovery

The development of this compound emerged from extensive research into pyridine-2-carboxamide derivatives, which gained significant attention in the mid-20th century following foundational work on pyridine carboxamide synthesis. Historical investigations into pyridine-2-carboxamide compounds were initially motivated by their relationship to nicotinamide and other vitamin B3 metabolites, leading researchers to explore structural modifications that could enhance biological activity or provide novel chemical tools. The systematic exploration of halogenated pyridine carboxamides began in earnest during the 1950s and 1960s, when researchers like Todd and colleagues established fundamental synthetic methodologies for preparing pyridine carboxamide derivatives through glycosylation reactions and other coupling strategies. These early synthetic efforts laid the groundwork for more sophisticated approaches to pyridine carboxamide modification, including the introduction of specific halogen substituents and functionalized alkyl chains.

The specific development of this compound likely emerged from later synthetic efforts focused on creating more complex pyridine carboxamide structures with enhanced solubility and reactivity profiles. Research into brominated pyridine derivatives accelerated in subsequent decades as chemists recognized the unique electronic properties imparted by bromine substitution, particularly at the 5-position of the pyridine ring. The incorporation of hydroxyethyl substituents on carboxamide nitrogen atoms represented a logical extension of earlier work on simple alkyl carboxamides, driven by the recognition that hydroxyl-containing side chains could significantly alter compound solubility, hydrogen bonding capacity, and overall molecular behavior in biological systems. Contemporary synthetic methodologies for preparing such compounds have benefited from advances in coupling chemistry, protective group strategies, and purification techniques that were not available to earlier researchers.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry as an exemplar of how strategic substitution patterns can dramatically alter the properties and reactivity of fundamental heterocyclic scaffolds. The pyridine ring system, as one of the most important six-membered nitrogen-containing heterocycles, serves as the foundation for numerous biologically active compounds and synthetic intermediates. The specific positioning of the carboxamide functionality at the 2-position creates unique electronic and steric environments that distinguish this compound from its positional isomers, particularly the more commonly encountered 3-carboxamide derivatives (nicotinamides). This positional specificity is crucial because the 2-position of pyridine exhibits distinct reactivity patterns compared to the 3- and 4-positions, influenced by the proximity to the ring nitrogen atom and the resulting electronic effects.

The presence of the bromine substituent at the 5-position introduces significant electronic and synthetic implications that enhance the compound's utility in heterocyclic chemistry. Bromine serves as both an electron-withdrawing group that modulates the electronic properties of the pyridine ring and as a synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitution, or other transformations. Research into related brominated pyridine compounds has demonstrated that 5-bromo substitution can significantly influence reactivity patterns, particularly in reactions involving the carboxamide functionality or other ring positions. The hydroxyethyl substituent on the carboxamide nitrogen adds another layer of complexity, introducing hydrogen bonding capabilities and potential sites for further chemical modification while also affecting the compound's solubility and interaction with biological systems.

The compound represents an important example of how multiple functional group modifications can be combined within a single heterocyclic framework to create molecules with precisely tailored properties. Studies of similar compounds have shown that the combination of halogen substitution and functionalized carboxamide groups can lead to enhanced biological activity, improved synthetic accessibility, or novel reactivity patterns that are not observed in simpler structures. This principle of cumulative functional group effects is fundamental to modern heterocyclic chemistry and drug design, where researchers systematically modify lead compounds to optimize their properties for specific applications.

Classification and Nomenclature

This compound belongs to several important chemical classifications that reflect its structural complexity and functional group diversity. Primary classification places this compound within the broad category of heterocyclic carboxamides, specifically as a member of the pyridine carboxamide subfamily. More precisely, it can be categorized as a halogenated pyridine derivative, reflecting the presence of the bromine substituent, and as a functionalized carboxamide due to the hydroxyethyl group attached to the amide nitrogen. The compound also falls within the classification of polar organic molecules due to the combined presence of the pyridine nitrogen, carboxamide functionality, and hydroxyl group, all of which contribute to its overall polarity and hydrogen bonding capacity.

From a structural nomenclature perspective, the compound name follows standard International Union of Pure and Applied Chemistry conventions for organic compounds. The base name "pyridine-2-carboxamide" indicates the core six-membered nitrogen-containing aromatic ring with a carboxamide substituent at the 2-position. The "5-bromo" prefix specifies the position and identity of the halogen substituent on the pyridine ring, while "N-(2-hydroxyethyl)" designates the substitution pattern on the carboxamide nitrogen atom. This systematic naming approach allows for precise identification of the compound's structure and distinguishes it from closely related isomers or analogs that might differ in substitution position or functional group identity.

The molecular formula C8H9BrN2O2 provides additional classification information, indicating the presence of eight carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This formula immediately distinguishes the compound from simpler pyridine carboxamides and provides insight into its molecular weight and elemental composition. Chemical database entries, such as the PubChem Compound Identifier (CID) 53626263, provide standardized reference numbers that facilitate unambiguous identification across different research contexts.

Table 1: Structural and Physical Properties of this compound

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 244.99202 | 142.3 |

| [M+Na]+ | 266.97396 | 152.6 |

| [M-H]- | 242.97746 | 146.0 |

| [M+NH4]+ | 262.01856 | 161.1 |

| [M+K]+ | 282.94790 | 141.4 |

| [M+H-H2O]+ | 226.98200 | 141.2 |

The compound's classification within broader chemical categories reflects its potential utility across multiple research domains. As a member of the brominated heterocycle family, it shares characteristics with other compounds that serve as synthetic intermediates in cross-coupling reactions and other transformations commonly employed in medicinal chemistry and materials science. The presence of the hydroxyethyl carboxamide functionality links it to a family of compounds known for their biological activity and potential pharmaceutical applications, particularly in areas where hydrogen bonding interactions play crucial roles in molecular recognition.

Research into related compounds has established that pyridine-2-carboxamide derivatives occupy a unique position within heterocyclic chemistry due to their distinct electronic properties compared to other carboxamide positional isomers. The 2-position carboxamide shows different coordination behavior with metal ions, different hydrogen bonding patterns, and different reactivity profiles compared to 3- or 4-carboxamide derivatives. This positional specificity is particularly important in applications where precise molecular interactions are required, such as in enzyme inhibition or receptor binding studies.

Eigenschaften

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-6-1-2-7(11-5-6)8(13)10-3-4-12/h1-2,5,12H,3-4H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWMNAFOKQYOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyethyl group. One common method includes:

Bromination: Starting with pyridine-2-carboxamide, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source.

Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes or carboxylic acids from the hydroxyethyl group.

Reduction: Formation of de-brominated compounds or modified hydroxyethyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 2-aminoethanol under controlled conditions to yield the desired amide. The compound's molecular formula is , with a molecular weight of approximately 248.09 g/mol.

Research has shown that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Studies have indicated that pyridine derivatives possess significant antibacterial properties against various pathogens. For instance, a related compound demonstrated an IC50 value of against urease, a target enzyme in Helicobacter pylori infections, which are linked to gastric cancer .

Anticancer Properties

Pyridine carboxamide derivatives have been investigated for their anticancer effects. A study highlighted the potential of these compounds to inhibit PI3Kα kinase activity, which is crucial in cancer cell proliferation and survival. The R- and S-isomers of similar compounds showed IC50 values of and , respectively .

Case Studies

Several case studies have explored the applications of pyridine derivatives in drug development:

- Urease Inhibition : A series of pyridine carboxamides were synthesized and tested for urease inhibition, demonstrating significant activity that could lead to new treatments for H. pylori-related conditions .

- Antitumor Activity : Research on pyridine sulfonamide derivatives revealed their effectiveness in inhibiting PI3Kα kinase, suggesting potential applications in cancer therapy .

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares key structural features and properties of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide with similar pyridine derivatives:

Key Differences and Implications

Substituent Effects: Hydroxyethyl Group (Target Compound): Enhances water solubility and hydrogen bonding capacity, which may improve bioavailability in biological systems. Tetrahydropyranyl Group (): Provides steric bulk and moderate lipophilicity, which could affect binding affinity in enzyme interactions.

Halogenation Patterns: Bromine at C5 is common across analogs, likely serving as an electron-withdrawing group to stabilize the pyridine ring or act as a leaving group in synthetic modifications.

Amide Modifications :

- Methoxy-methylamide () reduces hydrogen bonding capacity compared to the hydroxyethyl group, possibly diminishing interactions with biological targets.

Biologische Aktivität

5-Bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at position 5 of the pyridine ring and a carboxamide group at position 2, linked to a hydroxyethyl chain. This unique structure may contribute to its diverse biological properties, which include antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is , and its IUPAC name is 5-bromo-N-(2-hydroxyethyl)-2-pyridinecarboxamide. The compound's structural features are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrN2O2 |

| IUPAC Name | 5-bromo-N-(2-hydroxyethyl)-2-pyridinecarboxamide |

| CAS Number | 1289059-55-7 |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Activity : The compound has been studied for its efficacy against various bacterial strains. Its mechanism may involve the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition can lead to bacterial cell lysis and death, making it a potential candidate for developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through the modulation of key signaling pathways involved in cell proliferation and apoptosis. It has shown activity against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and bacterial resistance. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is a validated target in cancer therapy and malaria treatment .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations lower than those required for traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (HeLa and CEM) revealed that the compound exhibited cytotoxicity with IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| CEM | 20 |

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting critical pathways involved in cell growth and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, and how can intermediates be optimized?

- Methodology :

- Step 1 : Start with 5-bromo-pyridine-2-carboxylic acid. Activate the carboxylic acid group using coupling agents like EDCl/HOBt for amide bond formation with 2-aminoethanol.

- Step 2 : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or THF) to improve yield .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterize using H NMR and IR to confirm amide bond formation .

Q. How can the solubility and stability of this compound be assessed for biological assays?

- Methodology :

- Solubility : Test in DMSO, PBS, and ethanol using UV-Vis spectroscopy at 280 nm (aromatic absorption band).

- Stability : Incubate at 25°C and 37°C for 24–72 hours; analyze degradation products via LC-MS. Use phosphate buffer (pH 7.4) to mimic physiological conditions .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm intramolecular hydrogen bonds (e.g., N–H⋯N interactions), as seen in related bromopyridine carboxamides .

- NMR : Use C DEPT-135 to distinguish CH, CH, and quaternary carbons. Compare with DFT-calculated chemical shifts for validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C–Br bond).

- Step 2 : Simulate reaction pathways with transition state modeling (e.g., IRC analysis) to predict regioselectivity in substitutions .

- Step 3 : Validate predictions experimentally using Br NMR to track bromine displacement kinetics .

Q. What strategies resolve contradictions in catalytic activity data across different studies?

- Methodology :

- Factor analysis : Compare reaction conditions (solvent, temperature, catalyst loading). For example, trace water in DMSO may hydrolyze intermediates, altering outcomes .

- Cross-validation : Replicate experiments using standardized protocols (e.g., inert atmosphere for moisture-sensitive steps) .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. How can reactor design enhance scalability for asymmetric synthesis involving this compound?

- Methodology :

- Microreactor systems : Optimize flow rates and residence times to control exothermic reactions (e.g., bromine displacement).

- Membrane separation : Integrate in-situ product removal to avoid side reactions (e.g., epoxide formation from excess oxidizing agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.